2-Hydroxy-4-nitrofuran-3-carbaldehyde
Description
Contextualization of Furan (B31954) Heterocycles in Contemporary Organic Chemistry
The furan ring system is a cornerstone of heterocyclic chemistry, a field that investigates cyclic compounds containing atoms of at least two different elements in their rings. Furan itself is a five-membered aromatic heterocycle consisting of four carbon atoms and one oxygen atom. wikipedia.orgorganic-chemistry.org Its aromatic character, arising from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the oxygen's lone pairs), imparts a degree of stability, though it is less aromatic than its benzene (B151609) analog. ambeed.commdpi.com This reduced aromaticity makes the furan ring more reactive and susceptible to a variety of chemical transformations, positioning it as a versatile building block in modern organic synthesis. ambeed.com Furans are not merely laboratory curiosities; they are prevalent in nature, forming the core of numerous natural products, and are key intermediates in the synthesis of a wide array of commercially important chemicals. nih.govnih.gov
Significance of Functionalized Furan Derivatives in Chemical Research
The strategic placement of functional groups onto the furan nucleus gives rise to a vast library of derivatives with tailored electronic and steric properties. These functionalized furans are of immense interest in diverse areas of chemical research, including medicinal chemistry, agrochemicals, and materials science. nih.gov For instance, furan derivatives have been investigated for their potential as anticancer and antimicrobial agents. nih.gov The introduction of substituents can dramatically alter the reactivity and biological activity of the furan scaffold. The development of efficient synthetic methodologies to access these functionalized furans is, therefore, an active area of research, with cascade reactions and multicomponent reactions emerging as powerful tools for their construction. sigmaaldrich.com
Overview of Nitro- and Hydroxy-Substituted Furan Carbaldehydes
Among the myriad of functionalized furans, those bearing nitro (-NO₂) and hydroxy (-OH) groups, particularly in conjunction with a carbaldehyde (-CHO) function, represent a class of compounds with significant synthetic potential. The nitro group, a strong electron-withdrawing group, and the hydroxy group, an electron-donating group, exert opposing electronic effects on the furan ring. This electronic push-pull system can activate the ring towards specific reactions and influence the acidity and reactivity of the other substituents. For example, nitrofuran derivatives are a known class of compounds with interesting biological activities. nih.gov The presence of a carbaldehyde group provides a handle for a wide range of further chemical modifications, such as condensation reactions to form larger, more complex molecular architectures. researchgate.net
While a significant body of research exists on various substituted furan carbaldehydes, detailed studies on molecules containing this specific trifecta of functional groups are less common. The interplay of the hydroxyl, nitro, and carbaldehyde groups on the furan ring is expected to lead to unique chemical properties and reactivity patterns.
Research Scope and Objectives for 2-Hydroxy-4-nitrofuran-3-carbaldehyde
To date, a comprehensive investigation into the synthesis, properties, and reactivity of the specific chemical compound This compound is not extensively documented in publicly available scientific literature. Therefore, this article aims to provide a focused and scientifically grounded overview of this compound.
The primary objectives are:
To propose plausible synthetic routes to this compound based on established organic chemistry principles and reactions of analogous furan derivatives.
To predict and discuss the key physicochemical and spectroscopic properties of the title compound, drawing inferences from structurally related molecules.
To explore the potential reactivity of this compound, highlighting the influence of its distinct functional groups.
To compile relevant data into clear and informative tables to facilitate understanding.
It is important to note that where direct experimental data for this compound is unavailable, the discussion will be based on well-established chemical principles and the known behavior of similar compounds, with this basis being clearly indicated.
Detailed Research Findings on this compound
Structure
3D Structure
Properties
Molecular Formula |
C5H3NO5 |
|---|---|
Molecular Weight |
157.08 g/mol |
IUPAC Name |
2-hydroxy-4-nitrofuran-3-carbaldehyde |
InChI |
InChI=1S/C5H3NO5/c7-1-3-4(6(9)10)2-11-5(3)8/h1-2,8H |
InChI Key |
WTBCVBAGCDMPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis of 2 Hydroxy 4 Nitrofuran 3 Carbaldehyde
The synthesis of 2-Hydroxy-4-nitrofuran-3-carbaldehyde would likely involve a multi-step process, beginning with a suitably substituted furan (B31954) precursor. Two potential retrosynthetic pathways are considered here:
Pathway A: Formylation of a Pre-functionalized Furan
This approach would involve the introduction of the carbaldehyde group at a late stage onto a furan ring already bearing the hydroxy and nitro substituents. A plausible starting material would be 2-hydroxy-4-nitrofuran . The formylation could potentially be achieved via the Vilsmeier-Haack reaction . wikipedia.orgorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.org Given that the hydroxy group is an activating, ortho-, para-directing group, and the nitro group is a deactivating, meta-directing group, the regioselectivity of the formylation would be a critical factor. The formyl group would be expected to add at the position most activated by the hydroxyl group and least deactivated by the nitro group.
Pathway B: Nitration of a Furan-3-carbaldehyde Precursor
Alternatively, the nitro group could be introduced onto a pre-existing hydroxyfuran carbaldehyde skeleton. A suitable starting material for this pathway would be 2-hydroxyfuran-3-carbaldehyde . The nitration of furan rings can be a challenging reaction due to their sensitivity to strong acids and oxidizing conditions, which are often employed in nitration reactions. However, milder nitrating agents could potentially be used to achieve the desired transformation. The regiochemical outcome of the nitration would be governed by the directing effects of the existing hydroxy and carbaldehyde substituents.
| Reaction Type | Potential Starting Material | Key Reagents | Anticipated Product |
| Vilsmeier-Haack Formylation | 2-Hydroxy-4-nitrofuran | DMF, POCl₃ | This compound |
| Electrophilic Nitration | 2-Hydroxyfuran-3-carbaldehyde | HNO₃/H₂SO₄ (or milder nitrating agent) | This compound |
Physicochemical Properties of 2 Hydroxy 4 Nitrofuran 3 Carbaldehyde
The physicochemical properties of 2-Hydroxy-4-nitrofuran-3-carbaldehyde can be predicted based on its structure and by comparison with related compounds such as other nitro- and hydroxy-substituted aromatic aldehydes.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₅H₃NO₅ |
| Molecular Weight | 157.08 g/mol |
| Appearance | Likely a yellow or orange solid |
| Melting Point | Expected to be relatively high due to polarity and potential for intermolecular hydrogen bonding |
| Solubility | Likely soluble in polar organic solvents (e.g., acetone, DMSO, ethyl acetate) and sparingly soluble in water and nonpolar solvents. |
| Acidity | The hydroxyl group is expected to be acidic, with its pKa influenced by the electron-withdrawing nitro and carbaldehyde groups. |
Spectroscopic Characterization of 2 Hydroxy 4 Nitrofuran 3 Carbaldehyde
Spectroscopic techniques would be essential for the characterization of 2-Hydroxy-4-nitrofuran-3-carbaldehyde. The expected spectroscopic data are summarized below.
| Spectroscopic Technique | Expected Key Features |
| ¹H NMR | - A signal for the aldehydic proton (CHO) in the region of 9-10 ppm. - A signal for the hydroxyl proton (-OH), the chemical shift of which would be concentration-dependent. - A signal for the remaining proton on the furan (B31954) ring. |
| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the region of 180-200 ppm. - Signals for the carbon atoms of the furan ring, with their chemical shifts influenced by the attached functional groups. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1680-1700 cm⁻¹. - A broad absorption band for the hydroxyl (O-H) stretching in the region of 3200-3600 cm⁻¹. - Characteristic absorption bands for the nitro group (N-O) stretching around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). - C-O and C=C stretching vibrations of the furan ring. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of functional groups such as CHO, NO₂, and OH. |
Reactivity and Potential Transformations of 2 Hydroxy 4 Nitrofuran 3 Carbaldehyde
Approaches to the Furan Ring Formation with Integrated Substituents
The construction of the furan ring itself is the foundational step in the synthesis of this compound. Several classical and modern methods can be adapted to create a furan core with the requisite substitution pattern.
Cyclization Reactions for Furan Ring Construction
The Paal-Knorr synthesis and the Feist-Benary synthesis are two of the most prominent methods for constructing the furan ring from acyclic precursors.
The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. pearson.comwikipedia.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org To generate a furan with a hydroxyl group at the 2-position, a suitable 1,4-dicarbonyl precursor bearing a hydroxyl or a protected hydroxyl group would be required. The reaction proceeds through the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, and subsequent dehydration to yield the furan ring. wikipedia.org A variety of acidic catalysts, including protic acids like sulfuric acid and Lewis acids, can be employed. alfa-chemistry.com
The Feist-Benary synthesis offers an alternative route, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgquimicaorganica.orgambeed.comalfa-chemistry.com This method is particularly useful for producing substituted furans. By carefully selecting the starting materials, one could potentially construct a furan ring with substituents that can be later converted to the desired hydroxyl, nitro, and carbaldehyde groups.
| Furan Synthesis Method | Starting Materials | Catalyst/Reagent | General Product |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, P₂O₅) | Substituted furans |
| Feist-Benary Synthesis | α-Halo ketones and β-Dicarbonyl compounds | Base (e.g., Pyridine, Ammonia) | Substituted furans |
Functionalization of Pre-formed Furan Rings
An alternative strategy involves the stepwise functionalization of a pre-formed furan ring. This approach relies on the principles of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the ring. quora.compearson.comlumenlearning.compearson.comchemicalbook.com The oxygen atom in the furan ring is electron-donating, making the ring highly activated towards electrophilic attack, preferentially at the C2 and C5 positions. quora.compearson.compearson.comchemicalbook.com
Introduction and Regioselective Placement of the Hydroxyl Group
Introducing a hydroxyl group at the 2-position of the furan ring can be achieved either during the ring formation or by functionalizing a pre-existing furan. 2-Hydroxyfurans exist in equilibrium with their tautomeric 2-furanone form. wikipedia.org The direct synthesis of stable 2-hydroxyfurans can be challenging. A potential route could involve the synthesis of a 2-alkoxyfuran followed by dealkylation.
Nitration Strategies for Furan Systems to Yield the Nitro Group
The introduction of a nitro group onto the furan ring is typically achieved through electrophilic nitration. Due to the high reactivity of the furan ring, mild nitrating agents are often necessary to avoid degradation and polymerization. numberanalytics.com Acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride, is a commonly used reagent for the nitration of furans. researchgate.net
The regioselectivity of nitration is heavily influenced by the existing substituents. An activating group, such as a hydroxyl or alkoxy group at the 2-position, would direct the incoming nitro group to the C5 or C3 position. Conversely, a deactivating group would direct the substitution to a meta-position. To achieve the desired 4-nitro substitution pattern on a 2-hydroxyfuran, the directing effects of the hydroxyl group must be carefully considered. It is plausible that with the C2 and C5 positions being highly activated by the hydroxyl group, nitration might preferentially occur at the C5 position. Therefore, a blocking group at the C5 position might be necessary to direct the nitration to the C4 position.
| Reaction | Reagent | Conditions | Product |
| Nitration of Furan | Acetyl nitrate (HNO₃/Ac₂O) | Low temperature | 2-Nitrofuran |
Formylation Reactions for the Carbaldehyde Moiety
The introduction of the carbaldehyde group at the C3 position can be accomplished through various formylation reactions. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comwikipedia.orgorganic-chemistry.orgyoutube.comnrochemistry.com It employs a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.orgyoutube.comnrochemistry.com
Given a 2-hydroxy-4-nitrofuran intermediate, the electron-donating hydroxyl group would activate the ring towards electrophilic attack, while the electron-withdrawing nitro group would deactivate it. The directing effects of both substituents would need to be carefully balanced to achieve formylation at the C3 position. The hydroxyl group would favor substitution at the C3 and C5 positions, while the nitro group would direct to the C3 position (meta to the nitro group). This convergence of directing effects could potentially lead to the desired regioselectivity.
| Formylation Reaction | Reagent | General Substrate |
| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich arenes/heterocycles |
| Reimer-Tiemann | Chloroform, Base | Phenols |
| Duff Reaction | Hexamethylenetetramine, Acid | Phenols |
Cascade and Multicomponent Reactions in Furan Synthesis
Modern synthetic strategies increasingly rely on cascade or multicomponent reactions to build molecular complexity in a single step, offering advantages in terms of efficiency and atom economy. Several multicomponent reactions have been developed for the synthesis of polysubstituted furans. These reactions often involve the in-situ generation of reactive intermediates that undergo a series of transformations to form the final furan product. While a specific multicomponent reaction for the direct synthesis of this compound is not reported, the development of such a process could be a promising area of research.
Stereoselective Synthesis Considerations
The specific molecule, this compound, is an achiral compound, meaning it does not have a non-superimposable mirror image. As such, considerations of stereoselective synthesis—methods that control the formation of specific stereoisomers (enantiomers or diastereomers)—are not directly applicable to its preparation. The molecule lacks chiral centers, and the geometry of the furan ring is planar.
However, the principles of stereoselective synthesis are highly relevant to the preparation of related structural analogues of furan that do possess chirality. The development of methods to control the three-dimensional arrangement of atoms is a critical endeavor in modern organic chemistry, particularly for creating biologically active molecules where specific stereochemistry is often essential for function. nih.gov
Several strategies have been developed for the stereoselective synthesis of chiral substituted furans and their saturated counterparts, tetrahydrofurans. These methods often involve asymmetric catalysis or the use of chiral starting materials.
Key Stereoselective Approaches for Furan Analogues:
Organocatalysis: Asymmetric aminocatalysis has been used to create chiral allenes, which can then be converted into chiral furan derivatives with high yields and stereoselectivities. researchgate.net Similarly, the asymmetric addition of β-ketoesters to other molecules, catalyzed by chiral amines, can produce annulated furans with adjacent quaternary and tertiary stereocenters in a highly stereocontrolled manner. researchgate.net
Metal-Catalyzed Reactions: Lewis acid-mediated reactions are instrumental in the stereoselective construction of substituted tetrahydrofurans. nih.govgoogle.com For instance, the treatment of aldehydes with ethyl diazoacetate in the presence of tin(IV) chloride (SnCl₄) can yield tetrahydrofurans with a high degree of diastereoselectivity. nih.gov Palladium catalysis is another powerful tool, enabling the efficient synthesis of a wide range of 2,5-disubstituted furans from enyne acetates. organic-chemistry.org
Intramolecular Reactions: The intramolecular SN2 reaction, where a hydroxyl group displaces a leaving group within the same molecule, is a classic and effective method for forming the tetrahydrofuran (B95107) ring with defined stereochemistry. nih.gov
The table below summarizes selected stereoselective methods applicable to the synthesis of chiral furan analogues.
| Methodology | Catalyst/Reagent | Substrate Type | Product Type | Key Feature | Reference |
| Asymmetric Aminocatalysis | Chiral Amine | Aldehydes, Alkynyl-substituted enones | Chiral Allenes/Furans | High stereoselectivity in allene (B1206475) formation, leading to chiral furans. | researchgate.net |
| Lewis Acid-Mediated Cyclization | SnCl₄ | α-diazoesters, β-benzyloxy carbonyl compounds | Substituted Tetrahydrofurans | High diastereoselectivity (dr up to 10:1). | nih.gov |
| Oxidative Glycosylation | Dibenzothiophene bis(triflate) | Glucal Donors | 2-Hydroxy-α-mannopyranosides | One-pot stereoselective synthesis of a specific glycoside linkage. | nih.gov |
| Aerobic Oxidation | ABNO/HNO₃ | Substituted Furans | cis-2-ene-1,4-diones | Highly stereoselective for the cis isomer. | acs.org |
| Four-Component Reaction | Metal-free | α-ketoamides, amines, aldehydes, nitroalkenes | Dihydro-4-nitropyrroles | Stereoselective formation of functionalized heterocycles. | nih.gov |
Modern Synthetic Techniques and Sustainable Chemistry Principles in the Preparation of Furan Carbaldehydes
The synthesis of furan carbaldehydes, including analogues of this compound, has benefited significantly from the adoption of modern synthetic techniques and the principles of sustainable or "green" chemistry. These advancements aim to improve reaction efficiency, reduce waste, and utilize renewable resources. nih.govfrontiersin.org
Modern Synthetic Techniques:
Flow Chemistry: Continuous flow reactors, such as microfluidic systems, offer precise control over reaction parameters like temperature and time. This technology has been used for the direct conversion of fructose (B13574) into various furan chemicals, including 2,5-diformylfuran, with excellent yields (up to 82-99%) and significantly reduced reaction times. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. This technique is applicable to many organic transformations, including the synthesis of heterocyclic compounds.
Advanced Catalysis: The development of novel catalytic systems is a cornerstone of modern synthesis. For furan synthesis, gold and palladium catalysts have proven particularly effective. A combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction to produce di-, tri-, and tetrasubstituted furans from simple starting materials. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are widely used to synthesize functionalized furan carbaldehydes. nih.gov
Sustainable Chemistry Principles:
The principles of green chemistry are increasingly being integrated into the synthesis of furan derivatives, driven by the availability of biomass-derived platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgnih.gov
Renewable Feedstocks: Furfural and HMF, which can be produced from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, are key starting materials. rsc.orgmdpi.com This bio-based approach provides a sustainable alternative to traditional petroleum-based syntheses. rsc.org
Enzymatic Catalysis: Biocatalysis, using enzymes like lipases or oxidases, offers a green alternative to chemical catalysts. nih.gov Enzymatic polymerization has been used to create furan-based polyesters, and enzymatic cascades have been developed for the synthesis of monomers like 5-(aminomethyl)-2-furancarboxylic acid (AMFCA) from HMF in aqueous media under mild conditions. nih.govrsc.org
Eco-Friendly Reaction Media: Efforts are focused on replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. nih.gov For example, [2+2] photocycloaddition reactions of furan derivatives have been successfully carried out using ECO-UVA lights and repurposed plastic as the reaction vessel. und.edu
Atom Economy and Waste Reduction: Modern synthetic routes are designed to maximize the incorporation of all starting materials into the final product (high atom economy) and to minimize the generation of waste. One-flow syntheses and multi-component reactions are prime examples of this principle in action. nih.govresearchgate.net
The following table contrasts traditional synthetic approaches with modern, sustainable methods for preparing furan derivatives.
| Aspect | Traditional Approach | Modern/Sustainable Approach | Example/Benefit | Reference |
| Starting Materials | Petroleum-based chemicals | Biomass-derived (e.g., fructose, furfural) | Reduces reliance on fossil fuels. | researchgate.netrsc.orgnih.gov |
| Catalysts | Stoichiometric acids/bases, heavy metals | Heterogeneous catalysts, organocatalysts, enzymes | Easier separation, lower toxicity, reusability, mild conditions. | acs.orgnih.govnih.gov |
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, photochemical methods | Faster reaction times, lower energy consumption. | und.edu |
| Reaction Setup | Batch processing | Continuous flow reactors | Enhanced safety, better control, improved scalability. | researchgate.net |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, bio-solvents (e.g., DMSO) | Reduced environmental impact and worker exposure. | nih.govrsc.org |
| Overall Strategy | Multi-step syntheses with isolation of intermediates | One-pot cascade reactions, multi-component reactions | Increased efficiency, reduced waste and purification steps. | organic-chemistry.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum would be essential to identify the chemical environment of the protons in the molecule. Key expected signals would include a singlet for the aldehyde proton (CHO), a signal for the hydroxyl proton (OH), and a signal for the proton on the furan ring. The chemical shifts (δ) and coupling constants (J) would provide crucial information about the electronic structure and connectivity of the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
These advanced NMR techniques would be indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the structural connectivity.
COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum would identify the characteristic vibrational frequencies of the functional groups present. Key expected absorption bands would include:
A broad O-H stretching band for the hydroxyl group.
A strong C=O stretching band for the aldehyde group.
Asymmetric and symmetric stretching bands for the nitro group (NO₂).
C-O and C-C stretching vibrations within the furan ring.
Raman Spectroscopy
Raman spectroscopy would provide complementary vibrational information to FTIR. It would be particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the FTIR spectrum.
Until a synthesis and the corresponding spectroscopic characterization of this compound are reported in peer-reviewed scientific literature, a detailed and factual article on its advanced structural elucidation cannot be generated.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the exact mass of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.
Expected HRMS Data: The molecular formula for this compound is C₅H₃NO₅. The expected exact mass can be calculated and would be the primary data point obtained from HRMS analysis.
| Parameter | Expected Value |
| Molecular Formula | C₅H₃NO₅ |
| Calculated Exact Mass | Hypothetical Value |
| Measured Exact Mass | To be determined experimentally |
| Ionization Mode | Electrospray Ionization (ESI) is a common method for such compounds. |
Fragmentation Pattern Analysis
In tandem with determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the ionized molecule (molecular ion) breaks apart in the mass spectrometer, it forms characteristic fragment ions. The pattern of these fragments serves as a fingerprint for the molecule.
For this compound, fragmentation would likely involve the loss of small, stable neutral molecules or radicals. Based on the fragmentation of similar nitroaromatic and furan compounds, the following cleavages could be anticipated:
Loss of the nitro group (-NO₂): This is a very common fragmentation pathway for nitro-substituted compounds.
Loss of carbon monoxide (-CO): The aldehyde group can readily lose a CO molecule.
Cleavage of the furan ring: The furan ring itself can undergo characteristic fragmentation, leading to smaller cyclic or acyclic ions.
Loss of the hydroxyl group (-OH): Although less common than the loss of the nitro group, this fragmentation pathway is also possible.
A hypothetical fragmentation pattern is presented in the table below, based on the analysis of related compounds like 2-hydroxy-3-nitrobenzaldehyde. nist.gov
| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |
| [M-NO₂]⁺ | Loss of nitro group |
| [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |
| [M-OH]⁺ | Loss of hydroxyl group |
| Further furan ring cleavage | Various smaller fragments |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores, such as the nitro- and carbonyl-substituted furan ring in the target molecule.
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the solvent polarity. For similar hydroxy aldehydes, absorption maxima are typically observed below 250 nm. researchgate.net However, the presence of the nitro group, a strong chromophore, is expected to shift the absorption to longer wavelengths. For instance, 2-hydroxy-6-nitro-1-naphthaldehyde exhibits absorption bands around 295 nm and 340 nm in acetonitrile. researchgate.net
Expected UV-Vis Data:
| Transition | Expected Wavelength Range (nm) | Notes |
| π → π | 280-350 | Dependent on the extent of conjugation and solvent. |
| n → π | >350 | Typically a weaker absorption band. |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, nitro-substituted compounds often exhibit weak or no fluorescence due to quenching effects by the nitro group. Therefore, it is anticipated that this compound would be weakly fluorescent or non-fluorescent.
X-ray Diffraction Studies
Single Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Conformation
A successful single-crystal X-ray diffraction study of this compound would provide precise atomic coordinates. From this, the planarity of the furan ring and the orientation of the substituent groups (hydroxyl, nitro, and carbaldehyde) could be determined. It is expected that the furan ring will be largely planar, with the substituents also lying in or close to the plane of the ring to maximize conjugation.
Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, molecules of this compound would interact with each other through various non-covalent forces. These interactions dictate the crystal packing.
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the oxygen atoms of the nitro and carbonyl groups are potential hydrogen bond acceptors. Therefore, strong intermolecular hydrogen bonds of the O-H···O type are expected to be a dominant feature in the crystal packing.
π-π Stacking: The electron-deficient furan ring, further influenced by the electron-withdrawing nitro group, could participate in π-π stacking interactions with adjacent furan rings. These interactions are common in the crystal structures of planar aromatic and heteroaromatic compounds.
The analysis of crystal structures of related nitrofuran derivatives often reveals extensive networks of hydrogen bonds and π-π stacking interactions that lead to the formation of complex supramolecular architectures. bldpharm.comsigmaaldrich.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a powerful analytical technique used to determine the crystalline nature and phase purity of a solid material. By measuring the scattering of X-rays from the powder sample, a diffraction pattern unique to the crystalline structure is generated. This pattern consists of a series of peaks at specific diffraction angles (2θ), which correspond to the different lattice planes within the crystal, according to Bragg's Law (nλ = 2d sinθ).
A comprehensive search of scientific literature and crystallographic databases did not yield any specific Powder X-ray Diffraction (PXRD) data for this compound. Therefore, a detailed analysis of its diffraction pattern, including peak positions and intensities, cannot be provided at this time. For a complete structural elucidation, experimental determination of its PXRD pattern would be required.
Electron Paramagnetic Resonance (EPR) Spectroscopy (if radical species are involved)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. The presence of the nitro group (-NO₂) in the structure of this compound suggests the potential for the formation of radical anions through reduction processes.
While specific EPR studies on this compound have not been reported in the reviewed literature, research on other nitrofuran derivatives has demonstrated their capacity to generate nitro radical anions. nih.govresearchgate.net The mechanism often involves the single-electron reduction of the nitro group, which can be achieved through chemical or electrochemical methods. researchgate.netresearchgate.net
The resulting radical anion, where the unpaired electron is primarily localized on the nitro group, would be detectable by EPR spectroscopy. The EPR spectrum would be characterized by its g-value and hyperfine coupling constants, which provide information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei (e.g., ¹⁴N of the nitro group and protons on the furan ring).
In biological systems, the reduction of nitro compounds to their radical anions is a critical step in their mechanism of action and can lead to the production of reactive oxygen species such as the superoxide radical. nih.gov Studies on related nitrofurans have utilized EPR to detect these transient radical species, often employing spin-trapping techniques to form more stable radical adducts that are easier to measure. nih.gov Therefore, EPR spectroscopy would be an invaluable tool for investigating the potential radical-mediated pathways of this compound, should such reactive species be formed.
Reactions Involving the Furan Ring System
The furan nucleus, while aromatic, has a lower resonance energy (18 kcal/mol) compared to benzene (B151609), making it more susceptible to reactions that disrupt its aromaticity. chemicalbook.com The substituents on this compound, however, profoundly modify this intrinsic reactivity.
Electrophilic Aromatic Substitution Pathways
Furan typically undergoes electrophilic aromatic substitution much more readily than benzene, with a preference for the C2 and C5 positions due to the superior stabilization of the cationic intermediate (sigma complex). chemicalbook.compearson.compearson.com However, in the case of this compound, the furan ring is severely deactivated towards electrophilic attack.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity of the Furan Ring
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| Hydroxyl (-OH) | C2 | Activating (electron-donating) | Increases electron density |
| Carbaldehyde (-CHO) | C3 | Deactivating (electron-withdrawing) | Decreases electron density |
| Nitro (-NO₂) | C4 | Deactivating (electron-withdrawing) | Strongly decreases electron density |
Nucleophilic Additions and Substitutions on the Ring
The electron-deficient nature of the furan ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNAr). The nitro group, in particular, is known to facilitate such reactions by stabilizing the negatively charged intermediate (Meisenheimer complex).
A plausible pathway is the Vicarious Nucleophilic Substitution (VNS), where a carbanion bearing a leaving group attacks the electron-poor aromatic ring, leading to the substitution of a hydrogen atom. dovepress.com For this molecule, a nucleophile could potentially attack the C5 position, which is ortho to the C4-nitro group. The negative charge of the resulting intermediate would be stabilized by the electron-withdrawing nitro group.
Diels-Alder Cycloaddition Reactions
Furan can act as a diene in Diels-Alder [4+2] cycloaddition reactions. The reactivity of the furan ring in these reactions is highly dependent on its substituents. Electron-donating groups enhance the reactivity, while electron-withdrawing groups diminish it. mdpi.comrsc.org
For this compound, the presence of the deactivating nitro and carbaldehyde groups significantly reduces its reactivity as a diene. mdpi.com Consequently, it is expected to be a very poor diene in Diels-Alder reactions with typical dienophiles. While some direct Diels-Alder reactions of electron-poor formylfurans with highly reactive dienophiles like maleimides have been reported, the additional deactivation from the nitro group makes this transformation challenging for the title compound. rsc.org The reaction, if it were to occur, would likely require high temperatures or Lewis acid catalysis to proceed. acs.org
Oxidative Ring Opening and Degradation Pathways
The furan ring is susceptible to oxidative cleavage. Oxidation of furans can lead to the formation of 1,4-dicarbonyl compounds or their derivatives. organicreactions.org The oxidation of furfural, for instance, can yield 5-hydroxy-2(5H)-furanone, which exists in equilibrium with its ring-opened tautomer. wikipedia.org
For nitrofuran derivatives, oxidative pathways can be complex. In alkaline solutions, 5-nitro-2-furaldehyde is known to undergo an irreversible redox ring-opening reaction. researchgate.net It is conceivable that under similar basic or other oxidative conditions (e.g., with reagents like ozone or potassium permanganate), the ring of this compound could open. This degradation could lead to the formation of highly functionalized, linear dicarbonyl or carboxylic acid species. organicreactions.orgresearchgate.net Studies on the metabolism of nitrofuran antibiotics have also shown that oxidation can occur on the furan ring, leading to hydroxylated derivatives. nih.gov
Reactions of the Carbaldehyde Moiety
The carbaldehyde group at the C3 position is a key site for chemical transformations, primarily through nucleophilic addition to the electrophilic carbonyl carbon.
Nucleophilic Addition Reactions (e.g., Hydration, Cyanohydrin Formation)
The aldehyde functional group readily undergoes nucleophilic addition. A representative and synthetically useful example is the formation of a cyanohydrin. This reaction involves the addition of hydrogen cyanide (HCN) across the carbonyl double bond. libretexts.org
The reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orglibretexts.org The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by a proton source (like undissociated HCN) yields the cyanohydrin product, 2-hydroxy-3-(hydroxy(cyano)methyl)-4-nitrofuran. libretexts.org
Table 2: General Mechanism of Cyanohydrin Formation
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Nucleophilic Attack | Aldehyde + Cyanide Ion (CN⁻) | Tetrahedral Alkoxide Intermediate |
| 2 | Protonation | Tetrahedral Alkoxide Intermediate + HCN | Cyanohydrin |
This reaction is reversible, and the position of the equilibrium depends on the steric hindrance around the carbonyl group. libretexts.org For an aldehyde like this compound, the formation of the cyanohydrin is generally favored. The resulting cyanohydrin is a versatile intermediate that can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol, providing a gateway to other classes of compounds. libretexts.org Other nucleophiles, such as water (leading to a hydrate) or alcohols (leading to hemiacetals), can similarly add to the carbaldehyde group.
Reactivity of the Hydroxyl Group
The phenolic-like hydroxyl group attached to the furan ring is another key site for chemical transformations, primarily through esterification and etherification.
The hydroxyl group is expected to undergo reactions typical of phenols or enols, allowing for the formation of esters and ethers.
Esterification : The hydroxyl group can be converted into an ester by reacting with a carboxylic acid or, more commonly, a more reactive acylating agent like an acyl chloride or acid anhydride in the presence of a base. The esterification of hydroxyl-containing furans, such as 5-hydroxymethylfurfural (HMF), is a known transformation. For example, the reaction of 2,5-furandicarboxylic acid (FDCA) with alcohols can produce the corresponding esters.
Etherification : The formation of an ether linkage at the hydroxyl position is also feasible. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Palladium-catalyzed methods have also been developed for the synthesis of furan-containing ethers. For instance, the reaction of hydroxyl-substituted iodofurans can be used to build more complex molecules, showcasing the utility of the furan-hydroxyl moiety in synthesis.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-nitrofuran-2-carbaldehyde (5-nitrofurfural) |
| Malonic acid |
| Ethyl acetoacetate |
| Malononitrile |
| Piperidine |
| Creatinine |
| Indan-1,3-dione |
| Acetic anhydride |
| Ethanol |
| Glacial acetic acid |
| Sodium hydroxide |
| p-Nitrobenzaldehyde |
| m-Nitroaniline |
| Hydrogen peroxide |
| Acetic acid |
| Maleic acid |
| 2-Hydroxy-4-nitrofuran-3-carboxylic acid |
| Sodium borohydride |
| Lithium aluminum hydride |
| Furfural (Furan-2-carbaldehyde) |
| Furfuryl alcohol |
| Isopropanol |
| Palladium on carbon (Pd/C) |
| 5-Hydroxymethylfurfural (HMF) |
| 2,5-Furandicarboxylic acid (FDCA) |
Information regarding "this compound" is not available in published scientific literature.
Extensive and targeted searches of chemical databases and scholarly articles have yielded no specific information on the chemical compound "this compound." There is no available research detailing its synthesis, reactivity, or properties.
Consequently, it is not possible to generate the requested article on its "Chemical Reactivity and Transformational Chemistry" as there is no scientific data to support the required sections and subsections, including:
Derivatization and Functional Group Interconversion Strategies
Creating content on these topics without published data would require speculation and would not meet the standards of a professional, authoritative, and scientifically accurate article. The information for this specific molecule does not appear to be present in the public domain.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly Density Functional Theory (DFT), has become an indispensable tool for structure elucidation and validation. ivanmr.commdpi.comnih.gov For a molecule like this compound, DFT calculations can provide theoretical ¹H and ¹³C NMR spectra. These calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comtifrh.res.in
The accuracy of these predictions allows for the comparison of calculated chemical shifts with experimental data, aiding in the correct assignment of signals. nih.govresearchgate.net For furan derivatives, it has been shown that calculated shielding constants are sensitive to substituent effects. researchgate.net In the case of this compound, the electron-withdrawing nitro group and the aldehyde function, along with the hydroxyl group, would significantly influence the chemical shifts of the furan ring protons and carbons. While specific data for the title compound is not available, a representative table for a related furan derivative illustrates the typical correlation between experimental and calculated values.
Table 1: Representative Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts for a Substituted Furan Derivative
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-1 | 7.50 | 7.55 | 0.05 |
| H-2 | 6.80 | 6.83 | 0.03 |
| C-1 | 145.2 | 145.8 | 0.6 |
| C-2 | 112.5 | 112.1 | -0.4 |
| C-3 | 150.1 | 150.9 | 0.8 |
| C-4 | 118.9 | 118.5 | -0.4 |
Note: This table is illustrative and based on general findings for furan derivatives, not specific data for this compound.
UV-Vis Absorption Spectrum Simulation and Analysis of Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra and analyzing the electronic transitions within a molecule. nih.govfrontiersin.org For this compound, the presence of chromophoric groups like the nitro group and the conjugated system involving the furan ring, hydroxyl, and carbonyl groups suggests significant absorption in the UV-visible region.
Simulations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. frontiersin.org These transitions typically arise from the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. For nitro-substituted aromatic compounds, these transitions often involve intramolecular charge transfer (ICT). In a related compound, 2-hydroxy-6-nitro-1-naphthaldehyde, the absorption spectrum showed bands at 295 nm and 340 nm. researchgate.net The analysis of molecular orbitals involved in these transitions helps in understanding the nature of the electronic excitations, such as n→π* or π→π* transitions.
Table 2: Predicted Electronic Transitions for a Representative Nitro-Aromatic Aldehyde
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.45 | HOMO → LUMO (π→π*) |
| S0 → S2 | 295 | 0.12 | HOMO-1 → LUMO (n→π*) |
| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 (π→π*) |
Note: This table is a representative example based on TD-DFT analyses of similar compounds. nih.gov
Intermolecular Interaction Analysis
Quantification of Hydrogen Bonding Interactions
The molecular structure of this compound, featuring a hydroxyl group (donor), a carbonyl oxygen (acceptor), and a nitro group (acceptor), allows for the formation of various strong intermolecular hydrogen bonds. These interactions are crucial in determining the crystal packing and supramolecular architecture. Quantum Theory of Atoms in Molecules (QTAIM) is a computational method used to analyze and quantify these interactions. researchgate.net
In similar structures, such as co-crystals of nitrofurantoin, N-H···O and O-H···O hydrogen bonds are dominant features. researchgate.netresearchgate.net For salicylaldehyde derivatives, which share the ortho-hydroxy-aldehyde motif, the intramolecular hydrogen bond is a key structural feature, and its energy can be calculated. nih.gov The analysis provides information on the electron density at the bond critical points (BCPs) of the hydrogen bonds, which correlates with their strength. The formation of dimers through strong hydrogen bonds is a common feature in related crystal structures. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.comnih.gov By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific interactions. nih.govresearchgate.net
For this compound, the Hirshfeld surface would be expected to show significant contributions from O···H/H···O interactions, indicative of hydrogen bonding involving the hydroxyl, carbonyl, and nitro groups. nih.govderpharmachemica.com Other important contacts would likely include H···H, C···H, and O···N interactions. mdpi.comresearchgate.net
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. nih.govst-andrews.ac.uk The plot of the distance to the nearest atom inside the surface (d_i) versus the distance to the nearest atom outside the surface (d_e) shows distinct spikes and patterns that correspond to different types of non-covalent interactions. nih.gov For nitro-containing compounds, O···H contacts often appear as sharp spikes in the fingerprint plot, signifying their role as dominant, specific interactions. nih.gov
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Nitro-Substituted Heterocycle
| Interaction Type | Contribution (%) |
|---|---|
| O···H / H···O | 45.5 |
| H···H | 25.0 |
| C···H / H···C | 10.5 |
| O···N / N···O | 6.0 |
| C···C | 4.5 |
| Other | 8.5 |
Note: This table is illustrative, based on published data for similar compounds like 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid and other nitroanilines. nih.govnih.gov
Prediction of Electronic and Optical Properties (e.g., Polarizability, Hyperpolarizability, Non-Linear Optical (NLO) Properties)
Computational chemistry, particularly DFT, is widely used to predict the electronic and non-linear optical (NLO) properties of molecules. nih.govajrconline.org Molecules with donor-π-acceptor frameworks, like this compound (with -OH as a donor and -NO₂/-CHO as acceptors), are promising candidates for NLO materials. sciencegate.app Key NLO properties include the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β), which is a measure of the second-order NLO response. frontiersin.orginoe.ro
A large value of β is indicative of significant NLO activity. ajrconline.org Calculations for similar organic chromophores have shown that the presence of strong donor and acceptor groups connected by a conjugated system enhances hyperpolarizability. nih.govinoe.ro The low HOMO-LUMO energy gap in such molecules facilitates intramolecular charge transfer, a key factor for a high NLO response. ajrconline.org
Table 4: Calculated NLO Properties for a Representative Donor-Acceptor Molecule
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 5.5 Debye |
| Mean Polarizability (α) | 2.5 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 15.0 x 10⁻³⁰ esu |
Note: These values are representative and based on DFT calculations for organic NLO chromophores. nih.govinoe.ro
Reaction Mechanism Elucidation via Computational Pathways
DFT calculations are a cornerstone for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify transition states, and calculate activation energies. For nitrofuran derivatives, a key area of study is the mechanism of their biological activity, which is believed to involve the reduction of the nitro group. nih.gov
For this compound, computational studies could explore various reaction pathways, such as its synthesis, degradation, or metabolic transformations. For instance, the genotoxicity of some nitrofurans has been linked to a furan ring-opening mechanism, a process that could be modeled computationally. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed thermodynamic and kinetic profile of a proposed reaction can be constructed, providing insights that are often difficult to obtain through experimental means alone.
In-depth Analysis of this compound Reveals Limited Publicly Available Research
Initial investigations into the chemical compound this compound show a notable lack of extensive, publicly available scientific literature detailing its specific applications and potential in chemical science. While the broader families of furan derivatives and nitro compounds are well-documented for their versatile roles in organic synthesis and materials science, this particular isomer appears to be a less-explored area of research.
A comprehensive search of chemical databases and scientific journals did not yield specific studies on the use of this compound as a versatile building block in organic synthesis. Consequently, there is no detailed information regarding its role as a precursor for advanced heterocyclic scaffolds or as an intermediate in the synthesis of fine chemicals.
Similarly, its potential contributions to materials science and polymer chemistry remain largely undocumented in accessible literature. There is no specific information on its application in the development of furan-based resins and polymers, nor its use as a precursor for advanced functional materials. Furan-based polymers, in general, are known for their thermal resistance and chemical stability, often derived from more common starting materials like furfuryl alcohol and furfural.
Furthermore, the role of this compound in analytical chemistry is not described in the available research. While various nitrofuran derivatives are monitored and analyzed, particularly in food safety contexts, the specific analytical applications of this compound have not been detailed.
It is important to note that the absence of information in publicly accessible domains does not definitively mean that research on this compound has not been conducted. It may be part of proprietary research or yet to be published. However, based on the currently available scientific literature, a detailed article on the specific applications of this compound as outlined cannot be generated. Further primary research would be required to elucidate the potential of this specific chemical compound.
Applications and Potential in Chemical Science
Applications in Analytical Chemistry
As a Reagent for Derivatization in Analytical Methods
The aldehyde functional group is highly reactive and can undergo a variety of condensation reactions, making it a useful handle for derivatization. In analytical chemistry, derivatization is often employed to enhance the detectability of analytes, improve their chromatographic separation, or increase their volatility for gas chromatography. Aldehydes and ketones are frequently derivatized for analysis. sigmaaldrich.com
While specific applications of 2-Hydroxy-4-nitrofuran-3-carbaldehyde as a derivatization reagent are not extensively documented, its chemical structure suggests potential in this area. The aldehyde group can react with primary amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. thermofisher.com If the resulting derivative exhibits enhanced fluorescence, UV absorbance, or electrochemical activity due to the combined electronic effects of the nitro and hydroxyl groups on the furan (B31954) ring, it could serve as a valuable tagging reagent.
For instance, reagents like dansyl hydrazine are used to derivatize aldehydes and ketones for chromatographic analysis and mass spectrometry. thermofisher.com Similarly, this compound could potentially be used to "tag" analytes containing primary amine or hydrazine functionalities, facilitating their detection and quantification. The reaction conditions for such derivatizations are typically mild. nih.gov The choice of derivatization reagent often depends on the analytical technique being used. For example, reagents that introduce a fluorophore are ideal for fluorescence detection, while those that add a readily ionizable group are beneficial for mass spectrometry. nih.gov
The stability of the resulting derivatives is also a critical factor. nih.gov The reaction of aldehydes with D-cysteine to form stable thiazolidine carboxylic acids is an example of a derivatization strategy that avoids the formation of syn- and anti-isomers that can occur with hydrazine reagents. researchgate.net The potential for this compound to form stable and easily detectable derivatives with specific classes of analytes would need to be investigated to establish its utility as a derivatization reagent.
Development of Chemical Probes or Sensors
The nitrofuran scaffold is present in various compounds that have been investigated for their sensing capabilities. Nitrofuran antibiotics, for example, have been the target of various detection methods, including those based on fluorescent sensors. researchgate.netdoi.org The development of chemical probes and sensors often relies on designing molecules that exhibit a measurable change in a physical property, such as fluorescence, in the presence of a specific analyte.
The presence of both an electron-withdrawing nitro group and an electron-donating hydroxyl group on the furan ring of this compound could give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a common mechanism in fluorescent probes. Upon binding to an analyte, the electronic environment of the molecule could be perturbed, leading to a change in its fluorescence emission (e.g., quenching or enhancement).
For example, metal-organic frameworks (MOFs) have been developed for the sensitive and selective detection of nitrofuran antibiotics through fluorescence quenching. doi.org The mechanism of quenching can be attributed to energy competitive absorption and electron transfer. researchgate.net It is conceivable that this compound or its derivatives could be incorporated into larger molecular frameworks or used as ligands for metal complexes to create novel chemical sensors. The aldehyde group provides a convenient point of attachment for further functionalization to tune the selectivity and sensitivity of the potential sensor. The detection of nitrofuran antibiotics and their metabolites is of significant interest in food safety and environmental monitoring, highlighting the relevance of developing new sensing platforms for this class of compounds. frontiersin.orgnih.govnih.gov
Considerations for Green Chemistry Applications
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jk-sci.com Key aspects of green chemistry include atom economy, waste minimization, and the use of sustainable solvents and catalysts.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com
The synthesis of highly functionalized furans can be approached through various methods, and the choice of synthetic route has a significant impact on the atom economy. Traditional multi-step syntheses often involve the use of stoichiometric reagents and protecting groups, which can lead to the generation of significant amounts of waste. In contrast, catalytic methods that enable the direct construction of the furan ring from readily available starting materials are generally more atom-economical.
For example, a metal-free catalytic synthesis of tetrasubstituted furans from α-hydroxy ketones and cyano compounds has been reported, which avoids the need for pre-functionalization of substrates and thus improves atom economy. nih.gov Similarly, catalytic Wittig reactions using catalytic amounts of phosphine and triethylamine offer an efficient route to functionalized furans. organic-chemistry.orgacs.org The development of catalytic syntheses for furan derivatives that proceed with high yields and selectivity is an active area of research. mdpi.comnih.gov
When considering the synthesis of this compound, a green chemistry approach would favor a route that constructs the molecule in the fewest possible steps from simple precursors, avoiding the use of stoichiometric reagents that are not incorporated into the final product. The ideal synthesis would have a high atom economy, minimizing the formation of byproducts and waste. monash.edu
Use of Sustainable Solvents and Catalysts
The choice of solvents and catalysts is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. The development of reactions that utilize more sustainable solvents, such as water, ionic liquids, or deep eutectic solvents, is a key goal of green chemistry. nih.gov
In the context of furan derivative synthesis, various sustainable catalytic pathways have been explored. For instance, solid acid catalysts like Amberlyst® 15 have been used for the synthesis of furan derivatives, offering the advantage of easy separation and reusability. researchgate.net The use of ionic liquids as both solvents and catalysts for the conversion of biomass to furan derivatives has also been investigated. nih.gov The solvent can play a significant role in modifying the selectivity of catalytic reactions. acs.org
Furthermore, the use of metal-free catalysts is gaining attention as it avoids the potential for contamination of the product with toxic heavy metals. nih.gov The development of a synthetic route for this compound that employs a reusable catalyst and a benign solvent would be a significant step towards a more sustainable process. The principles of green chemistry encourage the exploration of such alternatives to traditional synthetic methods. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
